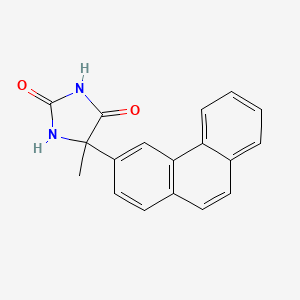

5-Methyl-5-(3-phenanthryl)hydantoin

Descripción

Structure

3D Structure

Propiedades

Número CAS |

3784-92-7 |

|---|---|

Fórmula molecular |

C18H14N2O2 |

Peso molecular |

290.3 g/mol |

Nombre IUPAC |

5-methyl-5-phenanthren-3-ylimidazolidine-2,4-dione |

InChI |

InChI=1S/C18H14N2O2/c1-18(16(21)19-17(22)20-18)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3,(H2,19,20,21,22) |

Clave InChI |

ALBRKUHVWDVWRO-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |

SMILES canónico |

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |

Otros números CAS |

3784-92-7 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations for 5 Methyl 5 3 Phenanthryl Hydantoin and Its Analogues

Established Synthetic Pathways for the Hydantoin (B18101) Ring System

The construction of the hydantoin (imidazolidine-2,4-dione) ring is a well-established field in heterocyclic chemistry. Several robust methods have been developed, ranging from classical multicomponent reactions to modern catalytic approaches.

Multicomponent Reaction Approaches (e.g., Bucherer-Bergs Reaction, Ugi-Cyclization)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, thereby minimizing synthetic steps and waste.

The Bucherer-Bergs reaction stands as one of the most traditional and convenient methods for preparing 5,5-disubstituted hydantoins. encyclopedia.pubmdpi.com This reaction typically involves heating a ketone or aldehyde with ammonium (B1175870) carbonate and a cyanide source, such as potassium or sodium cyanide, in an aqueous ethanol (B145695) solution. encyclopedia.pubwikipedia.orgorganic-chemistry.org The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) to form an aminonitrile. Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization yields the hydantoin product. wikipedia.org The primary advantages of this method are the ready availability of starting materials and the often simple isolation of crystalline products. mdpi.com

The Ugi reaction is another powerful MCR that has been adapted for hydantoin synthesis. The classic Ugi four-component reaction brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. rsc.orgnih.gov Through carefully designed subsequent reaction steps, this intermediate can be induced to cyclize into a hydantoin ring. researchgate.netnih.gov For instance, a two-step sequence involving an Ugi reaction followed by a base-induced intramolecular cyclization provides an efficient route to 1,3,5-trisubstituted hydantoins. researchgate.net Microwave-assisted protocols have been developed to accelerate this cyclization step.

Cyclization of Amino Methyl Esters and Carbamates

Alternative strategies to the hydantoin ring involve the cyclization of pre-functionalized linear precursors. One such method involves the reaction of α-amino methyl ester hydrochlorides with carbamates. This process forms ureido derivatives, which subsequently cyclize under basic conditions to yield 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins.

Another prominent approach is the cyclization of α-amino amides. The use of phosgene (B1210022) or its safer equivalent, triphosgene (B27547), is effective for this transformation. organic-chemistry.orgnih.gov Treating an optically pure α-amino amide with triphosgene in the presence of a base like pyridine (B92270) can produce enantiomerically pure hydantoins, avoiding the racemization that can occur with other coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). organic-chemistry.orgnih.gov Catalytic methods, such as the oxidative carbonylation of α-amino amides using a tungsten carbonyl catalyst, have also been reported. nih.gov

Enantioselective Synthesis via Chiral Catalysis

The development of enantioselective methods to access chiral hydantoins is crucial, given their importance as pharmaceutical agents. Several catalytic asymmetric strategies have emerged.

One notable method is the asymmetric hydrogenation of prochiral 5-alkylidene hydantoins. Catalytic systems employing rhodium complexes with chiral phosphine (B1218219) ligands have achieved high yields and excellent enantioselectivities (up to 99.9% ee). acs.org

More recently, chiral Brønsted acids, particularly chiral phosphoric acids, have been utilized to catalyze the condensation of glyoxals and ureas. rsc.org This single-step process provides 5-monosubstituted hydantoins in high yields and with high enantiomeric ratios at room temperature. rsc.org For the more challenging synthesis of chiral 5,5-disubstituted hydantoins, an organocatalytic Michael reaction has been developed. This approach uses a bifunctional Brønsted base/H-bond catalyst to promote the addition of a hydantoin surrogate to Michael acceptors, affording products with high enantioselectivity. nih.gov

Specific Synthetic Routes to 5-Methyl-5-(3-phenanthryl)hydantoin

The specific structure of 5-Methyl-5-(3-phenanthryl)hydantoin, featuring a phenanthrene (B1679779) moiety and two substituents at the C5 position, lends itself to specific applications of the general synthetic methods described above.

Analysis of Historical Preparation Methods and Yield Optimization

This classical method is ideally suited for producing 5,5-disubstituted hydantoins from a ketone precursor. The logical starting material for this synthesis would be 3-acetylphenanthrene (B1329424).

Hypothesized Historical Synthesis Route:

Figure 1: Plausible Bucherer-Bergs synthesis of 5-Methyl-5-(3-phenanthryl)hydantoin.

In a typical procedure analogous to those published for similar structures, 3-acetylphenanthrene would be heated with ammonium carbonate and sodium cyanide in a solvent system like aqueous ethanol. researchgate.net Optimization of such a reaction would involve adjusting parameters like reaction time, temperature (typically 60-70°C), and the molar ratios of the reactants to maximize the yield and purity of the final crystalline product. encyclopedia.pubresearchgate.net Modern improvements to the Bucherer-Bergs reaction, such as the use of ultrasonication, have been shown to reduce reaction times and improve yields for other 5,5-disubstituted hydantoins. wikipedia.org

Post-Synthetic Functionalization and Derivatization Strategies for Hydantoin Derivatives

The hydantoin ring possesses multiple sites for chemical modification, allowing for the generation of diverse analogues from a common core. The N1 and N3 positions, as well as the C5 substituents, can be functionalized.

Alkylation and arylation of the nitrogen atoms are common derivatization strategies. The N3-proton is more acidic than the N1-proton, meaning that alkylation with an alkyl halide under mild basic conditions (e.g., K₂CO₃) typically occurs selectively at the N3 position. thieme-connect.com Achieving selective N1-alkylation is more challenging and often requires harsher conditions (e.g., NaH) or a protection-deprotection sequence. thieme-connect.com However, recent methods using potassium bases like t-BuOK in THF have shown good selectivity for direct N1-alkylation. jst.go.jpnih.gov

Copper-catalyzed N-arylation reactions have also been developed, providing routes to N1-aryl, N3-aryl, and N1,N3-diaryl hydantoins. The regioselectivity can be controlled by the choice of copper source and ligand. For instance, stoichiometric copper(I) oxide tends to promote N3-arylation, while catalytic copper(I) iodide with a diamine ligand favors N1-arylation. ulb.ac.be

Below are examples of conditions for the selective functionalization of hydantoin nitrogens.

Table 1: Regioselective N-Alkylation of Hydantoins

| Position | Reagents & Conditions | Substrate Example | Product | Yield |

|---|---|---|---|---|

| N1-Selective | t-BuOK, Alkyl Halide, THF | Phenytoin | 1-Methylphenytoin | Good |

| N3-Selective | K₂CO₃, Alkyl Halide, DMF | 5,5-Diphenylhydantoin | 3-Methyl-5,5-diphenylhydantoin | Standard |

Data sourced from studies on direct N1-alkylation and general hydantoin chemistry. thieme-connect.comjst.go.jpnih.gov

Table 2: Regioselective N-Arylation of 5,5-Disubstituted Hydantoins

| Position | Reagents & Conditions | Arylating Agent | Yield |

|---|---|---|---|

| N1-Selective | CuI (cat.), trans-N,N'-dimethylcyclohexane-1,2-diamine, Cs₂CO₃ | Aryl Iodide | Good to Excellent |

| N3-Selective | CuO (stoich.), Ligand- and Base-free | Aryl Iodide | Good to Excellent |

Data sourced from a comprehensive study on copper-mediated N-arylations of hydantoins. ulb.ac.be

The C5 position can also be functionalized, particularly if it bears a reactive methylene (B1212753) group. Base-catalyzed Knoevenagel condensation with aldehydes can introduce alkylidene substituents at C5, which can then serve as handles for further transformations like asymmetric hydrogenation. acs.orgthieme-connect.com

Phase-Transfer Catalyzed Alkylation Reactions (N- vs. O-Alkylation)

Phase-transfer catalysis (PTC) is a powerful and environmentally benign technique for executing organic reactions, offering mild conditions and high selectivity. kau.edu.sanih.gov In the context of hydantoin chemistry, PTC has been effectively employed for alkylation reactions. The hydantoin ring possesses two nitrogen atoms (N1 and N3) and an oxygen atom, all of which are potential sites for alkylation. The regioselectivity of this reaction, particularly the competition between N-alkylation and O-alkylation, is a critical aspect of synthetic design.

Research on the PTC alkylation of 5-methyl-5-phenylhydantoin (B155086), a close analogue of 5-methyl-5-(3-phenanthryl)hydantoin, has shed light on the factors governing the reaction's outcome. kau.edu.sakau.edu.sa Studies have shown that under solid-liquid PTC conditions using tetrabutylammonium (B224687) bromide (TBAB) as the catalyst, alkylation predominantly occurs at the nitrogen atoms. kau.edu.sakau.edu.sa Specifically, N3 monoalkylation or N1,N3-dialkylation are the major products observed, with no significant formation of O-alkylated products. kau.edu.sakau.edu.sa The higher acidity of the N3 proton compared to the N1 proton generally leads to preferential alkylation at the N3 position. jst.go.jp

The general procedure for such reactions involves stirring the hydantoin substrate with an organohalogen reagent in the presence of a phase-transfer catalyst like TBAB and a base such as potassium hydroxide (B78521) in a suitable organic solvent. kau.edu.sanih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC), and the products are isolated and purified using column chromatography. kau.edu.sakau.edu.sa

The choice of alkylating agent and reaction conditions can influence the product distribution. For instance, the reaction of 5-methyl-5-phenylhydantoin with 1,3-dibromopropane (B121459) under PTC conditions leads to cycloalkylation via simultaneous N1 and N3 dialkylation, forming a bicyclic structure. kau.edu.sa A highly efficient and cost-effective protocol for the C5-selective alkylation of hydantoins has also been developed using PTC, which is applicable to a wide array of electrophiles. nih.govnih.gov

Table 1: Phase-Transfer Catalyzed Alkylation of 5-Methyl-5-phenylhydantoin

| Entry | Alkylating Agent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzyl chloride | N3-benzyl-5-methyl-5-phenylhydantoin | - | kau.edu.sa |

| 2 | Ethyl bromoacetate | N3-ethoxycarbonylmethyl-5-methyl-5-phenylhydantoin | - | kau.edu.sa |

| 3 | 1,3-Dibromopropane | 7-methyl-7-phenyl-1,5-diazabicyclo[3.2.1]octane-6,8-dione | - | kau.edu.sa |

| 4 | Allyl bromide | N,N-dibenzyl-C5-allylhydantoin | 96 | nih.gov |

| 5 | Tert-butyl acrylate | N,N-dibenzyl-C5-(tert-butoxycarbonylethyl)hydantoin | 92 | nih.gov |

Yields are as reported in the literature; "-" indicates that the specific yield was not provided in the cited source.

Regioselective Cycloaddition Reactions (e.g., Nitrile Imines to Methylenehydantoins)

1,3-Dipolar cycloaddition reactions are a versatile tool for the construction of five-membered heterocyclic rings. The reaction of nitrile imines with dipolarophiles such as methylenehydantoins offers a direct route to spiro-pyrazoline-imidazolidine-2,4-diones. mdpi.comnih.gov The regioselectivity of this cycloaddition is a key consideration, determining the final structure of the product.

Studies on the reaction of nitrile imines with 5-methylidene-3-phenyl-hydantoin have demonstrated that the cycloaddition proceeds with high regioselectivity. mdpi.comresearchgate.net Regardless of the electronic nature of the substituents on the nitrile imine, the terminal nitrogen atom of the dipole adds to the more sterically hindered quaternary carbon atom of the exocyclic double bond of the methylenehydantoin. mdpi.comresearchgate.net This leads to the formation of a 5-disubstituted pyrazoline ring fused in a spirocyclic manner to the hydantoin core. mdpi.comresearchgate.net

The observed regioselectivity has been rationalized through Density Functional Theory (DFT) calculations, which consider the interactions of the frontier molecular orbitals (FMOs) of the reactants. mdpi.comnih.gov These reactions provide a synthetic pathway to complex heterocyclic systems from readily available starting materials. The nitrile imines are typically generated in situ from the corresponding hydrazonoyl chlorides in the presence of a base. researchgate.net

Table 2: Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin

| Entry | Nitrile Imine Substituents (Ar, Ar') | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | C6H5, C6H5 | Spiro[imidazolidine-5,5'-pyrazoline]-2,4-dione derivative | - | mdpi.comresearchgate.net |

| 2 | 4-CH3C6H4, C6H5 | Spiro[imidazolidine-5,5'-pyrazoline]-2,4-dione derivative | - | mdpi.comresearchgate.net |

| 3 | 4-ClC6H4, C6H5 | Spiro[imidazolidine-5,5'-pyrazoline]-2,4-dione derivative | - | mdpi.comresearchgate.net |

Yields are as reported in the literature; "-" indicates that the specific yield was not provided in the cited source.

Chemical Modifications to Generate Symmetrical and Bivalent Hydantoin Structures

The synthesis of symmetrical and bivalent hydantoin structures has garnered interest due to their potential as "twin-drugs," where two pharmacophores are linked together. nih.gov These modifications often begin with the functionalization of the C5 position of the hydantoin ring.

A common strategy involves the Knoevenagel condensation of hydantoins with aldehydes to form 5-alkylidenehydantoins. thieme-connect.com These intermediates can then undergo further chemical transformations. For example, 5-methylene hydantoins can be converted to 5-aminomethyl-substituted hydantoins or 5-amino-5-methyl-disubstituted hydantoins through regioselective chemical transformations. nih.gov

The synthesis of bivalent, symmetrical hydantoin derivatives has been achieved, demonstrating the versatility of the hydantoin scaffold for creating more complex molecular architectures. nih.gov These synthetic efforts highlight the ability to selectively modify the hydantoin ring to produce molecules with specific structural features, which can be crucial for their biological activity.

Table 3: Synthesis of Symmetrical and Bivalent Hydantoin Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 5-Methylene hydantoins | Various amines | 5-Aminomethyl-substituted hydantoins | nih.gov |

| 5-Methylene hydantoins | Various reagents | 5-Amino-5-methyl-disubstituted hydantoins | nih.gov |

| Hydantoin | Dihalogenated linkers | Bivalent symmetrical hydantoin derivatives | nih.gov |

Advanced Spectroscopic and Chromatographic Elucidation in Hydantoin Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 5-Methyl-5-(3-phenanthryl)hydantoin, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Methyl-5-(3-phenanthryl)hydantoin is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of analogous compounds like 5-methyl-5-phenylhydantoin (B155086), the following proton signals can be predicted:

Methyl Protons (-CH₃): A singlet in the upfield region, likely around 1.5-1.7 ppm.

NH Protons: Two distinct signals for the two N-H protons of the hydantoin (B18101) ring, typically appearing as broad singlets in the downfield region, potentially between 8.0 and 11.0 ppm. Their chemical shifts can be sensitive to the solvent and concentration.

Phenanthryl Protons: A complex series of multiplets in the aromatic region, expected between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would depend on the substitution on the phenanthrene (B1679779) ring system. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 5-Methyl-5-(3-phenanthryl)hydantoin, the following signals are anticipated:

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 25 ppm.

Quaternary Carbon (C-5): The carbon atom attached to both the methyl and phenanthryl groups would appear as a singlet, likely in the range of 60-75 ppm.

Carbonyl Carbons (C=O): Two distinct signals for the two carbonyl carbons in the hydantoin ring, expected in the downfield region between 150 and 180 ppm.

Phenanthryl Carbons: A set of signals in the aromatic region, typically from 120 to 140 ppm, corresponding to the fourteen carbon atoms of the phenanthrene ring.

Data for the analogous compound 5-Methyl-5-benzylhydantoin has been reported and provides a basis for these predictions. mdpi.com Isotope-labeled hydantoins have also been synthesized and analyzed by NMR to confirm purity, labeling integrity, and molecular conformation. openmedscience.com

Predicted ¹H and ¹³C NMR Data for 5-Methyl-5-(3-phenanthryl)hydantoin (based on analogs)

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -CH₃ | ~1.6 | ~25 |

| C5 | - | ~65-75 |

| Phenanthryl-H | ~7.2-8.9 (complex multiplets) | - |

| Phenanthryl-C | - | ~122-138 |

| N1-H | ~10.5 (broad singlet) | - |

| N3-H | ~8.5 (broad singlet) | - |

| C2=O | - | ~155 |

| C4=O | - | ~175 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methyl-5-(3-phenanthryl)hydantoin would be expected to exhibit characteristic absorption bands for its key functional groups. Analysis of related hydantoin structures, such as 5,5-diphenylhydantoin, provides a reference for these expected absorptions. researchgate.net

The key vibrational modes anticipated are:

N-H Stretching: Two bands in the region of 3100-3300 cm⁻¹ corresponding to the two N-H groups in the hydantoin ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching: Two strong absorption bands in the region of 1700-1780 cm⁻¹ are characteristic of the two carbonyl groups in the hydantoin ring. researchgate.net The exact positions can be influenced by hydrogen bonding.

C-N Stretching: Vibrations for the C-N bonds are expected in the 1300-1400 cm⁻¹ region.

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region and out-of-plane bending in the 700-900 cm⁻¹ region would be indicative of the phenanthryl group.

Predicted IR Absorption Bands for 5-Methyl-5-(3-phenanthryl)hydantoin

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100-3300 | Medium-Strong |

| Aromatic C-H stretch | >3000 | Medium |

| Aliphatic C-H stretch | <3000 | Medium |

| C=O stretch (asymmetric) | ~1780 | Strong |

| C=O stretch (symmetric) | ~1710 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 5-Methyl-5-(3-phenanthryl)hydantoin, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (approximately 290.32). nih.gov The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the hydantoin ring, and fragmentation of the phenanthryl moiety. A common fragmentation pathway for hydantoins involves the loss of isocyanic acid (HNCO).

Studies on related compounds like 5,5-diphenylhydantoin have utilized gas chromatography-mass spectrometry (GC-MS) for quantitative analysis, often after derivatization to increase volatility. nih.gov

Predicted Mass Spectrometry Data for 5-Methyl-5-(3-phenanthryl)hydantoin

| Ion | Predicted m/z | Description |

| [M]⁺ | 290 | Molecular Ion |

| [M - CH₃]⁺ | 275 | Loss of a methyl group |

| [M - HNCO]⁺ | 247 | Loss of isocyanic acid |

| [Phenanthryl-C=O]⁺ | 205 | Fragment containing the phenanthryl and a carbonyl group |

| [Phenanthryl]⁺ | 178 | Phenanthryl cation |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for 5-Methyl-5-(3-phenanthryl)hydantoin has not been reported in publicly available databases.

However, the crystal structures of analogous compounds, such as 5-methyl-5-benzylhydantoin, have been determined. mdpi.com These studies reveal key structural features of the hydantoin ring and how substituents are oriented. In the case of 5-methyl-5-benzylhydantoin, the hydantoin ring is nearly planar, and the crystal packing is stabilized by intermolecular hydrogen bonds between the N-H and C=O groups of adjacent molecules. mdpi.com

For 5-Methyl-5-(3-phenanthryl)hydantoin, it is expected that the bulky phenanthryl group would significantly influence the crystal packing. The large, planar aromatic system could lead to π-π stacking interactions in addition to the hydrogen bonding network of the hydantoin rings. The determination of its crystal structure would provide invaluable insight into its solid-state conformation and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. For 5-Methyl-5-(3-phenanthryl)hydantoin, a suitable mobile phase would likely consist of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The Rբ value would depend on the specific solvent system used.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and thermally stable compounds. Hydantoins often require derivatization to increase their volatility for GC analysis. nih.gov This technique would be useful for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purification and purity analysis of non-volatile compounds. For 5-Methyl-5-(3-phenanthryl)hydantoin, reversed-phase HPLC with a C18 column would be a suitable method. A mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (like trifluoroacetic acid) to improve peak shape, would likely be employed. The retention time would be a characteristic property of the compound under specific chromatographic conditions. Chiral HPLC could also be employed to separate the enantiomers of this chiral molecule. sigmaaldrich.com

Example Chromatographic Conditions for Related Hydantoins

| Technique | Stationary Phase | Mobile Phase | Detection |

| TLC | Silica (B1680970) gel 60 F₂₅₄ | Ethyl acetate/Hexane (e.g., 1:1) | UV (254 nm) |

| HPLC | C18 | Acetonitrile/Water gradient | UV (e.g., 254 nm) |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometer |

Mechanistic Investigations of Chemical and Stereochemical Transformations in 5 Substituted Hydantoin Systems

Elucidation of Hydantoin (B18101) Ring Formation Mechanisms

The synthesis of the hydantoin core is a well-established area of organic chemistry, with several named reactions providing reliable pathways to this scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The most common and versatile method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . nih.govorganic-chemistry.orgmdpi.com This multicomponent reaction typically involves a ketone or aldehyde, an alkali metal cyanide (like sodium cyanide), and ammonium (B1175870) carbonate. For the synthesis of 5-Methyl-5-(3-phenanthryl)hydantoin, the logical starting ketone would be 3-acetylphenanthrene (B1329424).

The reaction proceeds through several key intermediates. Initially, the ketone reacts with ammonium carbonate to form an imine, which is then attacked by the cyanide ion to produce an α-aminonitrile. This aminonitrile is a crucial, often isolable, intermediate in the pathway. nih.gov Subsequently, the amino group of the aminonitrile reacts with carbon dioxide (generated from the decomposition of ammonium carbonate) to form a carbamic acid intermediate. This intermediate then undergoes an intramolecular cyclization, losing a molecule of water to form the hydantoin ring. nih.govresearchgate.net

Another classical route is the Urech hydantoin synthesis , which starts from an α-amino acid. researchgate.net The amino acid is treated with potassium cyanate, which forms an intermediate ureido acid (also known as a hydantoic acid). This intermediate then cyclizes upon heating in an acidic medium to yield the hydantoin. While this method is excellent for producing 5-monosubstituted hydantoins, it is less direct for 5,5-disubstituted targets like 5-Methyl-5-(3-phenanthryl)hydantoin, as it would require a non-standard α-amino acid precursor.

Table 1: Key Stages of the Bucherer-Bergs Reaction for 5-Methyl-5-(3-phenanthryl)hydantoin

| Step | Reactants | Key Intermediate | Description |

| 1 | 3-Acetylphenanthrene, Ammonium Carbonate, Sodium Cyanide | α-Aminonitrile | Formation of the aminonitrile from the ketone precursor. |

| 2 | α-Aminonitrile, Carbon Dioxide | Carbamic Acid Derivative | The amino group reacts with CO₂ to form a transient carbamic acid. |

| 3 | Carbamic Acid Derivative | 5-Methyl-5-(3-phenanthryl)hydantoin | Intramolecular cyclization via nucleophilic attack of the nitrogen on the nitrile, followed by tautomerization and hydrolysis, or cyclization of the carbamic acid, to form the stable five-membered hydantoin ring. |

Modern synthetic chemistry has introduced catalytic methods to improve the efficiency and scope of hydantoin synthesis. These methods can offer milder reaction conditions and greater functional group tolerance. For instance, palladium(II) trifluoroacetate (B77799) has been shown to catalyze the C-arylation of N,N-disubstituted hydantoins, demonstrating the utility of transition metals in modifying the hydantoin scaffold. organic-chemistry.org Other approaches have utilized copper catalysts for the α-amination of esters with diaziridinones to form hydantoins under mild conditions. organic-chemistry.org

Furthermore, the development of enantioselective syntheses is of paramount importance. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the asymmetric condensation of glyoxals and ureas, yielding enantioenriched 5-monosubstituted hydantoins. researchgate.net This type of catalysis operates by controlling the facial selectivity of protonation on a transient enol intermediate, thereby establishing the stereocenter at the C-5 position. researchgate.net Such a strategy could theoretically be adapted for a prochiral precursor to 5-Methyl-5-(3-phenanthryl)hydantoin, offering a potential route to an enantiomerically enriched product.

Stereochemical Aspects and Racemization Mechanisms of 5-Substituted Hydantoins

The stereochemical integrity of the C-5 position is a critical factor for many applications of chiral hydantoins. However, this stereocenter is often prone to racemization, especially under basic or acidic conditions.

The racemization of 5-substituted hydantoins in aqueous solution has been studied in detail, with kinetic data strongly supporting a unimolecular electrophilic substitution (SE1) mechanism. cardiff.ac.uk This mechanism involves a rate-determining deprotonation at the C-5 position by a base, which abstracts the hydrogen atom to form a planar, achiral enolate-like intermediate. This intermediate is stabilized by resonance across the dicarbonyl system. The subsequent reprotonation of this planar intermediate by a proton source (like water) can occur from either face with equal probability, leading to a racemic mixture.

Key evidence for the SE1 mechanism comes from studies comparing the rates of racemization with the rates of hydrogen/deuterium (H/D) exchange at the C-5 position. The observation that these rates are nearly identical indicates that the single event of C-H bond cleavage is the stereochemistry-determining step. cardiff.ac.uk This rules out a bimolecular (SE2) mechanism, where a protonated species would be attacked by a base in a concerted fashion, which would predict different kinetics.

Table 2: Comparison of SE1 and SE2 Racemization Mechanisms for Hydantoins

| Feature | SE1 Mechanism | SE2 Mechanism |

| Molecularity | Unimolecular (rate-determining step) | Bimolecular |

| Key Intermediate | Planar, achiral enolate/carbanion | None (concerted transition state) |

| Rate-Determining Step | C-H bond cleavage at C-5 | Concerted proton exchange |

| Kinetic Evidence | Rate of racemization ≈ Rate of H/D exchange | Rate of racemization ≠ Rate of H/D exchange |

| Favored by | Substituents that stabilize a carbanion | Less common for hydantoins |

The rate of racemization is highly dependent on the nature of the substituent at the C-5 position. Structural modifications influence the stability of the carbanionic intermediate formed during the SE1 process. Electron-withdrawing groups enhance the rate of racemization by stabilizing the negative charge of the intermediate. cardiff.ac.uk

In the case of 5-Methyl-5-(3-phenanthryl)hydantoin, two substituents are present at the chiral center. The methyl group is a simple alkyl group with a minor electronic effect. The phenanthryl group, however, is a large, polycyclic aromatic system. Its influence on stereolability is expected to be significant. Aromatic substituents, such as a phenyl group, are known to increase the stereolability of 5-substituted hydantoins compared to alkyl groups because the aromatic ring can stabilize the adjacent carbanion through resonance (delocalization of the negative charge into the π-system). mdpi.com

The phenanthryl group, with its extended conjugated π-system, would be expected to provide even greater resonance stabilization to the enolate intermediate than a simple phenyl ring. This enhanced stabilization would lower the activation energy for deprotonation at C-5, thereby significantly increasing the rate of racemization. While the steric bulk of the phenanthryl group might slightly hinder the approach of a base, the electronic stabilization effect is generally the dominant factor in determining the stereolability of such compounds. Therefore, it is predicted that 5-Methyl-5-(3-phenanthryl)hydantoin would be highly susceptible to racemization under basic conditions.

The solvent plays a crucial role in the kinetics of hydantoin racemization. The SE1 mechanism is sensitive to the solvent's ability to solvate the species involved, particularly the base and the transition state. Studies on 5-benzylhydantoin (B43465) have shown that polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), cause a marked increase in the rate of racemization. cardiff.ac.uk This is because DMSO effectively solvates the counter-ion of the base (e.g., the cation in a hydroxide (B78521) salt), leaving a "bare" and more reactive anion that can more readily abstract the proton from C-5.

In contrast, protic solvents like water or alcohols can solvate both the cation and the anion of the base through hydrogen bonding. This solvation shell around the anionic base reduces its reactivity, leading to a slower rate of racemization compared to polar aprotic solvents. The addition of co-solvents like dioxane to aqueous buffers has been observed to decrease the rate for neutral hydantoins. cardiff.ac.uk

For 5-Methyl-5-(3-phenanthryl)hydantoin, it can be inferred that its racemization would be fastest in polar aprotic solvents and slower in protic solvents. The equilibrium of the racemization will always favor a 1:1 mixture of enantiomers, as they are energetically identical.

Table 3: Predicted Relative Solvent Effects on the Racemization Rate of 5-Methyl-5-(3-phenanthryl)hydantoin

| Solvent Type | Example Solvents | Predicted Effect on Racemization Rate | Rationale |

| Polar Aprotic | DMSO, DMF | Significant Rate Increase | Poor solvation of the anionic base increases its effective basicity. |

| Polar Protic | Water, Ethanol (B145695), Methanol | Moderate Rate | Strong solvation of the anionic base via hydrogen bonding reduces its basicity. |

| Nonpolar | Hexane (B92381), Toluene | Very Slow Rate | Low solubility of ionic bases and poor stabilization of the charged transition state. |

Application of Vibrational Circular Dichroism (VCD) and IR Spectroscopy in Mechanistic Studies

Vibrational Circular Dichroism (VCD) and Infrared (IR) spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the three-dimensional structure and stereochemistry of chiral molecules in solution. biotools.us These methods are particularly well-suited for investigating the mechanistic aspects of chemical and stereochemical transformations in 5-substituted hydantoin systems like 5-Methyl-5-(3-phenanthryl)hydantoin .

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us This technique provides stereochemical information, as enantiomers exhibit mirror-image VCD spectra. By comparing experimental VCD spectra with those predicted by quantum chemical calculations, such as Density Functional Theory (DFT), the absolute configuration of a chiral center can be unequivocally determined. mdpi.comscm.comuni-mainz.de Furthermore, VCD is highly sensitive to the conformational landscape of a molecule, making it an invaluable tool for studying the solution-phase conformations of flexible molecules like 5-substituted hydantoins. nih.govnih.govacs.org

Detailed Research Findings

While specific experimental data for 5-Methyl-5-(3-phenanthryl)hydantoin is not extensively available in the public domain, the application of VCD and IR spectroscopy can be understood from studies on analogous 5,5-disubstituted and 3,5-disubstituted hydantoins. mdpi.com

For a chiral hydantoin, the IR spectrum provides a fingerprint of its molecular structure. The carbonyl stretching region is particularly informative. The hydantoin ring contains two carbonyl groups, C2=O and C4=O, which typically exhibit distinct stretching frequencies due to their different chemical environments. These frequencies are sensitive to substitution at the N-1, N-3, and C-5 positions, as well as to intermolecular interactions like hydrogen bonding. researchgate.net

The VCD spectrum, in conjunction with DFT calculations, allows for the determination of the absolute configuration of the C-5 stereocenter. For a given enantiomer, for instance, the (S)-enantiomer of 5-Methyl-5-(3-phenanthryl)hydantoin , a unique VCD spectrum with specific positive and negative bands is expected. The mirror-image spectrum would then correspond to the (R)-enantiomer. The correlation between the experimental and calculated spectra for a specific enantiomer provides a reliable assignment of its absolute configuration. biotools.usmdpi.com

Conformational analysis is another key application of VCD. The rotational freedom around the single bond connecting the phenanthryl group to the hydantoin ring, as well as potential puckering of the hydantoin ring itself, can lead to multiple stable conformers in solution. Each conformer will have a characteristic VCD spectrum. The experimentally observed spectrum is a population-weighted average of the spectra of the individual conformers. By comparing the experimental spectrum with the calculated spectra of different possible conformers, the predominant solution-phase conformation can be identified. nih.govacs.org

Data Tables

The following tables present representative data for the application of IR and VCD spectroscopy in the analysis of a chiral 5,5-disubstituted hydantoin like 5-Methyl-5-(3-phenanthryl)hydantoin . The exact wavenumbers and intensities would need to be determined experimentally and computationally for the specific molecule.

Table 1: Representative IR Data for a 5-Aryl-5-methylhydantoin

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3200-3300 | Stretching vibration of the N-H bonds in the hydantoin ring. Broadening can indicate hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the phenanthryl ring. |

| C=O Stretch (C4=O) | 1770-1790 | Asymmetric stretching of the C4 carbonyl group. |

| C=O Stretch (C2=O) | 1710-1730 | Symmetric stretching of the C2 carbonyl group, often coupled with N-H bending. |

| Aromatic C=C Stretch | 1450-1600 | In-plane stretching vibrations of the carbon-carbon bonds in the phenanthrene (B1679779) ring. |

| CH₃ Bending | 1370-1450 | Bending vibrations of the methyl group at the C-5 position. |

| Ring Deformation | 1000-1200 | Vibrations involving the deformation of the hydantoin ring. |

This table is illustrative and the exact peak positions for 5-Methyl-5-(3-phenanthryl)hydantoin may vary.

Table 2: Representative VCD Data for the Assignment of Absolute Configuration of a Chiral 5,5-Disubstituted Hydantoin

| Wavenumber (cm⁻¹) | (R)-Enantiomer VCD Sign | (S)-Enantiomer VCD Sign | Tentative Assignment |

| ~1780 | + | - | C4=O Stretch |

| ~1720 | - | + | C2=O Stretch |

| ~1480 | + | - | Aromatic C=C Stretch / CH₃ Bend Coupling |

| ~1350 | - | + | CH₃ Bend / Ring Deformation Coupling |

| ~1100 | + | - | Ring Deformation / C-C Stretch Coupling |

This table is a hypothetical representation to illustrate how VCD spectroscopy can differentiate between enantiomers. The signs and wavenumbers are not specific experimental values for 5-Methyl-5-(3-phenanthryl)hydantoin. The comparison of such experimental data with DFT-calculated spectra for a specific configuration, for example (R)-5-Methyl-5-(3-phenanthryl)hydantoin, would allow for the definitive assignment of its stereochemistry. mdpi.comuni-mainz.de

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Biological Activity for Hydantoin Derivatives

Correlating Structural Variations within the Hydantoin (B18101) Scaffold with Biological Modulatory Effects

The relationship between the structure of hydantoin derivatives and their biological activity is a well-established area of study. The hydantoin core possesses two hydrogen bond donors and two acceptors, along with five potential sites for substitution, making it an attractive scaffold for medicinal chemists. researchgate.net Variations in substituents allow for the fine-tuning of the molecule's properties to achieve desired biological effects. researchgate.net

For instance, in the context of antitumor activity, the substitution pattern on the hydantoin ring is critical. While specific structure-activity relationship (SAR) studies focusing exclusively on 5-Methyl-5-(3-phenanthryl)hydantoin are not extensively detailed in the available literature, broader studies on hydantoin derivatives offer valuable insights. For example, research on other hydantoin derivatives has shown that the introduction of different aryl groups can significantly influence their cytotoxic properties against cancer cell lines.

Investigation of Molecular Interactions and Binding Modes with Biological Targets

The diverse biological activities of hydantoin derivatives stem from their ability to interact with a range of biological targets. The specific nature of these interactions is a subject of ongoing research.

Mechanistic Studies of Efflux Modulating Effects (e.g., Inhibition of ABCB1 Transporters)

ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), are key players in the development of multidrug resistance (MDR) in cancer cells by actively effluxing a wide array of chemotherapeutic agents. Certain hydantoin derivatives have emerged as modulators of these transporters.

While direct mechanistic studies on 5-Methyl-5-(3-phenanthryl)hydantoin are limited in the public domain, the structural characteristics of this compound are pertinent to the known mechanisms of ABCB1 inhibition. Many ABCB1 inhibitors are lipophilic and possess aromatic rings, features that are prominent in 5-Methyl-5-(3-phenanthryl)hydantoin. The proposed mechanism for many modulators involves their insertion into the cell membrane, where they can allosterically interact with the transmembrane domains of the ABCB1 transporter. This interaction is thought to interfere with the conformational changes necessary for substrate transport or ATP hydrolysis, thereby inhibiting the efflux pump. The bulky and hydrophobic phenanthryl group of 5-Methyl-5-(3-phenanthryl)hydantoin is well-suited for such hydrophobic interactions within the lipid bilayer or with hydrophobic pockets of the transporter itself.

Ligand-Receptor Interaction Profiling (e.g., 5-HT6R Ligands)

The hydantoin scaffold is also a recognized pharmacophore for G-protein coupled receptors (GPCRs), including serotonin (B10506) receptors. The 5-HT6 receptor (5-HT6R) is a particularly interesting target due to its involvement in cognitive function.

Elucidation of Molecular Trapping Mechanisms in DNA Repair Pathways (e.g., DNA Glycosylases by Hydantoin Lesions)

Hydantoins can also be formed as lesions in DNA through oxidative damage. These endogenous hydantoins are recognized and removed by DNA glycosylases, enzymes of the base excision repair (BER) pathway. Interestingly, some hydantoin-containing DNA lesions can act as mechanism-based inhibitors of these enzymes, trapping them on the DNA and leading to cytotoxicity.

This phenomenon, while related to endogenous DNA damage, provides insight into the chemical reactivity of the hydantoin ring. The mechanism often involves the formation of a covalent bond between the hydantoin lesion and the enzyme. Although 5-Methyl-5-(3-phenanthryl)hydantoin is a synthetic molecule, this inherent reactivity of the hydantoin core could be a factor in its biological activity through interactions with other biological nucleophiles.

Rational Design Principles for Modulating Biological Activity based on SAR Insights

The development of new, more effective hydantoin-based therapeutic agents relies on the principles of rational drug design, which are informed by SAR studies. nih.gov The goal is to systematically modify the chemical structure to optimize its interaction with the biological target and improve its pharmacological properties. nih.gov

For hydantoin derivatives, the following design principles are relevant:

Modification of the C5-Substituents: As the SAR data suggests, the substituents at the C5 position are crucial for activity. For a target with a large, hydrophobic binding pocket, incorporating bulky, lipophilic groups like the phenanthryl moiety is a logical starting point. Further optimization could involve altering the substitution pattern on the aromatic ring to enhance binding affinity or selectivity.

Alterations at N1 and N3 Positions: The nitrogen atoms of the hydantoin ring can be substituted to modulate the molecule's physicochemical properties. For example, alkylation at these positions can affect solubility, membrane permeability, and metabolic stability.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's activity or reducing its toxicity. For instance, the carbonyl groups of the hydantoin ring could be replaced with thiocarbonyls to create thiohydantoin derivatives, which have also shown a range of biological activities. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Hydantoin Compounds in Research Matrices

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For many hydantoins, which can have limited volatility, derivatization is a common prerequisite to improve their chromatographic behavior and thermal stability. mdpi.comnih.gov

Method Development: The development of a GC-MS method for a compound like 5-Methyl-5-(3-phenanthryl)hydantoin would involve several key steps. First, a suitable derivatization agent, such as pentafluoropropionic anhydride (B1165640) (PFPA) or silylating agents (e.g., BSTFA), would be selected to increase the volatility of the analyte. mdpi.com The choice of the GC column is also critical; a nonpolar or medium-polarity column, such as a (5%-phenyl)-methylpolysiloxane capillary column (e.g., HP-5MS), is often employed for the separation of such aromatic derivatives. srce.hrnih.gov The oven temperature program must be optimized to ensure adequate separation from other matrix components and to provide sharp, symmetrical peaks. srce.hrimpactfactor.org

Validation: Method validation is performed according to international guidelines to ensure reliability. nih.gov Key validation parameters include linearity, accuracy, precision (intraday and interday), limits of detection (LOD), and limits of quantification (LOQ). srce.hrresearchgate.net For instance, a validated method for 5,5-dimethylhydantoin (B190458) (DMH) using GC-MS showed excellent linearity (R² > 0.99), good accuracy (91.6% to 99.8%), and high precision (RSD% 1.1 to 10.8). researchgate.net Similar performance would be expected for a validated method for 5-Methyl-5-(3-phenanthryl)hydantoin.

Table 1: Representative GC-MS Parameters for Hydantoin (B18101) Analysis This table presents typical parameters that could be adapted for the analysis of 5-Methyl-5-(3-phenanthryl)hydantoin.

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) | srce.hr |

| Carrier Gas | Helium, constant flow (e.g., 1.0-1.5 mL/min) | nih.gov |

| Inlet Mode | Splitless | nih.gov |

| Oven Program | Initial Temp: 40-70°C, Ramp: 5-10°C/min, Final Temp: 280-315°C | srce.hrnih.gov |

| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) or BSTFA | mdpi.com |

| MS Ionization Mode | Electron Impact (EI, 70 eV) | nih.gov |

| MS Scan Mode | Total Ion Current (TIC) and Selected Ion Monitoring (SIM) or MRM | srce.hrnih.gov |

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for many hydantoin derivatives. cdc.govnih.gov

Separation and Quantification: For a compound containing a phenanthryl group like 5-Methyl-5-(3-phenanthryl)hydantoin, reversed-phase HPLC (RP-HPLC) would be the method of choice. An octadecylsilanized silica (B1680970) (C18) column is commonly used for the separation of hydantoins and their derivatives. nih.govnih.gov The mobile phase typically consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govjascoinc.com Gradient elution is often employed to achieve optimal separation in complex mixtures.

Detection is most commonly performed using a UV-Vis detector, as the aromatic phenanthryl moiety and the hydantoin ring are chromophoric. researchgate.net For enhanced selectivity and sensitivity, particularly in complex matrices, HPLC coupled with a mass spectrometer (LC-MS/MS) is utilized. nih.gov This allows for quantification based on specific mass transitions, minimizing interferences. nih.gov Chiral HPLC methods have also been developed for the separation of hydantoin enantiomers, often using chiral stationary phases or chiral additives in the mobile phase. nih.govnih.gov

Table 2: Typical HPLC Conditions for Hydantoin Analysis This table outlines representative conditions applicable to the analysis of 5-Methyl-5-(3-phenanthryl)hydantoin.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | nih.govjascoinc.com |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.net |

| Detection | UV-Vis (e.g., 210-270 nm) or Mass Spectrometry (ESI) | jascoinc.comnih.gov |

| Column Temperature | Ambient or controlled (e.g., 25-40°C) | jascoinc.comresearchgate.net |

Application of Advanced Spectroscopic Techniques for Trace Analysis and Mechanistic Probes

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of hydantoin derivatives and for probing their behavior at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H, 13C, and 2D techniques (like COSY and HMBC), is paramount for confirming the molecular structure of newly synthesized hydantoins. nih.gov Isotope labeling studies using 13C or 15N can be analyzed by NMR to investigate molecular conformations and interactions. openmedscience.comresearchgate.net For trace analysis, specialized NMR probes and longer acquisition times can be used, although its sensitivity is inherently lower than mass spectrometry. It is particularly powerful for distinguishing between isomers that may be difficult to resolve chromatographically. c13nmr.at

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups within the hydantoin structure. doaj.org The hydantoin ring exhibits distinct absorption bands for the C=O (carbonyl) groups and N-H stretching vibrations. nih.govresearchgate.net For 5-Methyl-5-(3-phenanthryl)hydantoin, characteristic bands for the aromatic C-H and C=C bonds of the phenanthryl group would also be prominent. ATR-FTIR can be used for the analysis of solid samples or solutions to study intermolecular interactions, such as hydrogen bonding. nih.gov

Fluorescence Spectroscopy: Given the presence of the highly conjugated phenanthrene (B1679779) ring system, 5-Methyl-5-(3-phenanthryl)hydantoin is expected to be fluorescent. Fluorescence spectroscopy offers extremely high sensitivity for trace analysis, often orders of magnitude better than UV-Vis absorption. mdpi.com This technique could be developed into a highly specific and sensitive quantitative method for this particular compound in various matrices.

Non-Target Screening Approaches for Identifying Hydantoin Derivatives in Environmental and Biological Samples

Non-target screening (NTS) has become a vital tool for identifying previously unknown or unexpected contaminants in complex samples without the need for analytical standards. nih.gov This approach is particularly relevant for identifying novel hydantoin derivatives that may be formed as transformation products or are not part of routine monitoring programs. nih.govfrontiersin.org

The typical NTS workflow involves the use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with liquid or gas chromatography. nih.govchemrxiv.org

NTS Workflow:

Sample Preparation: A generic extraction method, like solid-phase extraction (SPE) or a simple "dilute-and-shoot" approach, is used to extract a broad range of chemicals from the sample. nih.gov

Data Acquisition: The sample is analyzed using LC-HRMS or GC-HRMS to generate a total ion chromatogram containing accurate mass data for all detected ions. nih.gov

Data Processing: Sophisticated software is used to perform peak picking, deconvolution, and alignment across multiple samples to find relevant chemical features (a unique combination of retention time and accurate mass). nih.gov

Compound Identification: The accurate mass of a feature of interest is used to generate a list of possible elemental formulas. This list is then searched against chemical databases. The isotopic pattern and, most importantly, the MS/MS fragmentation spectrum are used to confirm the structure. chemrxiv.orgnih.gov

For a compound like 5-Methyl-5-(3-phenanthryl)hydantoin, NTS could identify it in an environmental sample by its unique accurate mass. Subsequent MS/MS fragmentation would likely show characteristic losses corresponding to the hydantoin ring structure and a prominent fragment ion for the phenanthryl moiety, allowing for its tentative identification even in the absence of a reference standard. nih.gov

Q & A

Q. What are the established synthetic routes for 5-methyl-5-(3-phenanthryl)hydantoin, and how do reaction conditions influence yield?

Synthesis typically involves modifying hydantoin scaffolds by introducing phenanthryl substituents. A common approach is the Bucherer-Bergs reaction, which combines phenanthrene-derived ketones with urea derivatives under acidic conditions. For example, 5-methyl-5-(4-pyridyl)hydantoin analogs are synthesized via refluxing ketones with ammonium carbonate and sodium cyanide in aqueous ethanol . Critical factors include pH control (acidic conditions favor cyclization) and temperature optimization (60–80°C for 6–12 hours). Yield improvements (up to 61%) are achieved by using excess hydrazine hydrate to drive the reaction .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing 5-methyl-5-(3-phenanthryl)hydantoin?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and hydantoin ring integrity. For example, downfield shifts at ~8.5 ppm in H NMR indicate aromatic protons from the phenanthryl group, while carbonyl resonances appear at ~170–175 ppm in C NMR .

- X-ray Diffraction : Resolves stereochemistry and intermolecular interactions. The compound’s chiral carbon (C1) creates a dihedral angle of ~48° between the phenanthryl and hydantoin rings, influencing hydrogen-bonding patterns .

- IR Spectroscopy : Peaks at 1760–1710 cm confirm C=O stretching vibrations in the hydantoin core .

Q. What preliminary biological screening methods are used to evaluate cytotoxicity for hydantoin derivatives?

The MTT assay is widely employed to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). For example, platinum complexes of 5-methyl-5-(4-pyridyl)hydantoin exhibit IC values ranging from 5–20 μM, with activity dependent on the metal center’s coordination geometry . Researchers must standardize cell culture conditions (e.g., 37°C, 5% CO) and include controls (e.g., cisplatin) to validate results .

Advanced Research Questions

Q. How do computational methods like DFT clarify the electronic properties and reactivity of 5-methyl-5-(3-phenanthryl)hydantoin?

Density Functional Theory (DFT) calculations reveal:

- Electron Distribution : The phenanthryl group’s electron-withdrawing nature polarizes the hydantoin ring, increasing electrophilicity at the C2 carbonyl .

- Reactivity Trends : Frontier molecular orbital (FMO) analysis predicts nucleophilic attack at C5-methyl groups, supported by experimental alkylation studies .

- Metal Coordination : Platinum complexes exhibit optimized bond lengths (Pt–N ≈ 2.0 Å) and angles (N–Pt–N ≈ 90°), correlating with cytotoxic potency .

Q. How can researchers resolve contradictions in cytotoxicity data across studies of hydantoin-metal complexes?

Discrepancies often arise from:

- Solubility Variations : Poor aqueous solubility of phenanthryl derivatives may understate activity. Use DMSO as a co-solvent (≤0.1% v/v) to enhance bioavailability .

- Cell Line Heterogeneity : Screen multiple cell lines (e.g., epithelial vs. mesenchymal) to identify tissue-specific effects. For instance, palladium(II) complexes show selectivity for leukemia cells over solid tumors .

- Experimental Design : Standardize protocols for metal-ligand stoichiometry (1:1 or 1:2) and incubation times (24–72 hours) to ensure comparability .

Q. What strategies optimize the stereochemical configuration of 5-methyl-5-(3-phenanthryl)hydantoin for targeted drug design?

- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. The (R)-configuration often shows higher receptor-binding affinity .

- Crystallography-Guided Design : Leverage X-ray data to engineer substituents that stabilize bioactive conformations. For example, introducing bulky groups at C3 restricts ring puckering, enhancing stability in hydrophobic pockets .

Q. How does the hydantoin scaffold’s substitution pattern influence its interaction with biological targets?

- Phenanthryl Group : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., glycogen synthase kinase-3β), improving inhibitory activity .

- Methyl vs. Bulky Substituents : 5-Methyl groups reduce steric hindrance, facilitating metal coordination, while larger groups (e.g., isopropyl) improve membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.